4-Octyl-2H-1-benzopyran-2-one

Lipophilicity Membrane permeability Formulation science

4-Octyl-2H-1-benzopyran-2-one (CAS 647836-36-0) is a synthetic 4-alkyl-substituted coumarin (2H-1-benzopyran-2-one) with the molecular formula C17H22O2 and a molecular weight of 258.35 g/mol. Its structure features a linear eight-carbon (octyl) chain at the 4-position of the benzopyranone nucleus, endowing it with pronounced lipophilic character (predicted XlogP = 5.5).

Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
CAS No. 647836-36-0
Cat. No. B12606428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Octyl-2H-1-benzopyran-2-one
CAS647836-36-0
Molecular FormulaC17H22O2
Molecular Weight258.35 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC(=O)OC2=CC=CC=C21
InChIInChI=1S/C17H22O2/c1-2-3-4-5-6-7-10-14-13-17(18)19-16-12-9-8-11-15(14)16/h8-9,11-13H,2-7,10H2,1H3
InChIKeyKDAWVJQWZICDEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Octyl-2H-1-benzopyran-2-one (CAS 647836-36-0): Core Physicochemical Identity and Procurement Baseline


4-Octyl-2H-1-benzopyran-2-one (CAS 647836-36-0) is a synthetic 4-alkyl-substituted coumarin (2H-1-benzopyran-2-one) with the molecular formula C17H22O2 and a molecular weight of 258.35 g/mol . Its structure features a linear eight-carbon (octyl) chain at the 4-position of the benzopyranone nucleus, endowing it with pronounced lipophilic character (predicted XlogP = 5.5) . This compound belongs to the broader class of coumarin derivatives widely investigated for antimicrobial, antioxidant, and fluorescent-probe applications, yet the specific octyl substitution at C-4 defines a distinct physicochemical profile that cannot be assumed from generic coumarin or short-chain 4-alkyl analogs.

Why Generic 4-Alkylcoumarin Substitution Fails for 4-Octyl-2H-1-benzopyran-2-one Selection


Simple in-class substitution among 4-alkylcoumarins is not scientifically defensible because lipophilicity, membrane-partitioning capacity, and biological target interaction are exquisitely chain-length-dependent. Quantitative structure–activity relationship (QSAR) studies on coumarin derivatives establish a linear relationship between alkyl chain length and the logarithm of the retention factor (log kw), a surrogate for membrane partitioning, spanning 1–12 carbon atoms in the alkoxy chain and 0–3 carbons in the 4-alkyl chain [1]. Furthermore, antibacterial MIC values are reported to decrease as alkyl chain length increases, attributed to enhanced insertion into bacterial membranes [2]. Consequently, a 4-methyl-, 4-ethyl-, or even 4-butylcoumarin cannot replicate the hydrophobic driving force, membrane affinity, or biological potency profile of the 4-octyl derivative, making direct substitution without revalidation of activity, formulation compatibility, and ADME properties scientifically inadvisable.

Quantitative Differentiation Evidence for 4-Octyl-2H-1-benzopyran-2-one Against Closest Analogs


Lipophilicity (XlogP) Differentiation: 4-Octyl vs. Coumarin and 4-Methylcoumarin

The predicted octanol–water partition coefficient (XlogP) for 4-octyl-2H-1-benzopyran-2-one is 5.5 , which is approximately 4.1 log units higher than unsubstituted coumarin (experimental logP = 1.39) [1] and approximately 3.1 log units higher than 4-methylcoumarin (estimated logP = 2.42) [2]. This difference corresponds to roughly a 12,600-fold and 1,260-fold increase in octanol-phase partitioning, respectively, based on the logarithmic scale.

Lipophilicity Membrane permeability Formulation science

Antibacterial Activity Chain-Length Dependence: Class-Level SAR Supporting 4-Octyl Superiority

Systematic structure–activity relationship (SAR) analyses on coumarin derivatives report that antibacterial minimum inhibitory concentration (MIC) values decrease as alkyl chain length increases, attributed to enhanced insertion of longer alkyl chains into bacterial cell membranes and consequent membrane rupture [1]. While direct MIC data for the isolated 4-octyl compound against a defined panel is not available in the public domain, the class-level trend predicts that 4-octyl-2H-1-benzopyran-2-one should exhibit lower MIC values than its C1–C4 4-alkyl counterparts, consistent with the observation that coumarin derivatives with bulkier, low-polarity substituents at C-4 display the highest insecticidal and antibacterial activities [2].

Antibacterial Structure-activity relationship Membrane disruption

Fluorescence Quantum Yield Modulation by 4-Alkyl Chain Length

Photophysical characterization of 4-alkylcoumarin derivatives (methyl, ethyl, propyl, butyl) reveals that alkyl substitution at the 4-position does not significantly alter the electronic symmetry of the coumarin chromophore but that quantum yields and fluorescence decay times are strongly modulated by solvent viscosity and the torsional dynamics of the alkyl substituent [1]. A strong dependence of quantum yield on solvent viscosity has been demonstrated, suggesting that longer alkyl chains (such as octyl) may exhibit reduced fluorescence quantum yield in low-viscosity solvents due to enhanced non-radiative energy dissipation via torsional rotation, compared to methyl or ethyl analogs. Quantitative data for 4-octyl specifically are not available, but the established photophysical trend provides a predictive framework.

Fluorescence Photophysics Fluorescent probe design

Priority Application Scenarios for 4-Octyl-2H-1-benzopyran-2-one Based on Quantitative Differentiation Evidence


Lipid-Based Antimicrobial Formulation Development

The high predicted logP (5.5) positions 4-octyl-2H-1-benzopyran-2-one as a candidate for lipid-based nanoformulations (e.g., liposomes, self-emulsifying drug delivery systems) targeting Gram-positive bacterial infections. The class-level SAR indicating enhanced membrane insertion with increasing alkyl chain length [1] supports its prioritization over 4-methyl- or 4-ethylcoumarin for screening against drug-resistant strains where membrane disruption is the desired mechanism.

Hydrophobic Fluorescent Probe for Membrane Studies

The combination of a coumarin chromophore with a C8 alkyl chain yields a lipophilic fluorescent molecule suitable for partitioning into lipid bilayers or hydrophobic protein domains. Although quantum yield may be lower in fluid solvents due to torsional deactivation, as inferred from photophysical studies on 4-alkylcoumarins [2], the octyl derivative's strong membrane affinity makes it a valuable scaffold for developing environment-sensitive fluorescent probes for membrane fluidity and lipid-domain imaging.

Structure–Activity Relationship (SAR) Reference Standard for 4-Alkylcoumarin Series

4-Octyl-2H-1-benzopyran-2-one can serve as a key reference compound in systematic SAR studies of 4-alkylcoumarins, providing the long-chain terminus for correlating chain length with biological activity and physicochemical properties. Procurement of this compound enables laboratories to internally validate the published chain-length–dependent trends in lipophilicity, antimicrobial potency, and photophysical behavior without relying on extrapolations from shorter-chain analogs alone.

Cosmetic and Personal Care Preservative Evaluation

The enhanced lipophilicity and predicted membrane-activity of the 4-octyl derivative, combined with the established use of coumarins in antimicrobial preservative formulations [1], support its evaluation as a preservative active in cosmetic emulsions and anhydrous formulations. Its higher logP relative to coumarin (ΔlogP ≈ 4.1) suggests improved retention in the oil phase of emulsion systems, potentially prolonging antimicrobial efficacy at the oil–water interface.

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